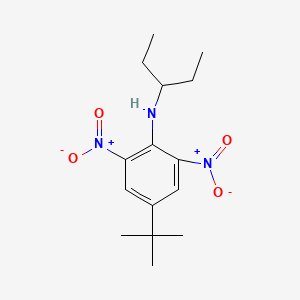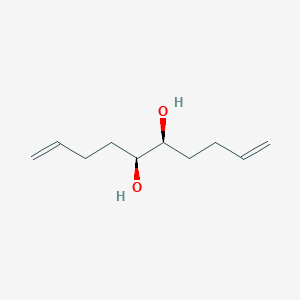
(5S,6S)-deca-1,9-diene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6S)-deca-1,9-diene-5,6-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-deca-1,9-diene-5,6-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve the desired stereochemistry. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar stereoselective processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6S)-deca-1,9-diene-5,6-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: TsCl, thionyl chloride (SOCl2), or phosphorus tribromide (PBr3) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of decane derivatives.
Substitution: Formation of tosylates, chlorides, or bromides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S,6S)-deca-1,9-diene-5,6-diol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving diols. It serves as a model substrate for investigating the mechanisms of diol dehydratases and other related enzymes.
Medicine
In medicine, this compound has potential applications in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with specific stereochemical requirements.
Industry
Industrially, this compound can be used in the production of polymers and other materials that require precise control over stereochemistry. Its reactivity also makes it useful in the synthesis of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism by which (5S,6S)-deca-1,9-diene-5,6-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bonds are hydrogenated to single bonds, resulting in the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
(5R,6R)-deca-1,9-diene-5,6-diol: This is a diastereomer of (5S,6S)-deca-1,9-diene-5,6-diol with different stereochemistry at the hydroxyl groups.
(5S,6S)-deca-1,9-diene-5,6-dione: This compound has carbonyl groups instead of hydroxyl groups, making it more reactive in certain types of reactions.
This compound monoacetate: This compound has one of the hydroxyl groups acetylated, altering its reactivity and solubility.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl groups and double bonds. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propiedades
Número CAS |
221467-95-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(5S,6S)-deca-1,9-diene-5,6-diol |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-9(11)10(12)8-6-4-2/h3-4,9-12H,1-2,5-8H2/t9-,10-/m0/s1 |
Clave InChI |
UCQXMRCBVKGCOE-UWVGGRQHSA-N |
SMILES isomérico |
C=CCC[C@@H]([C@H](CCC=C)O)O |
SMILES canónico |
C=CCCC(C(CCC=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


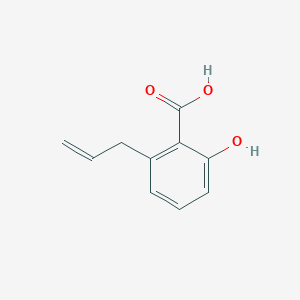
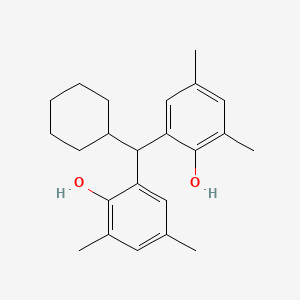
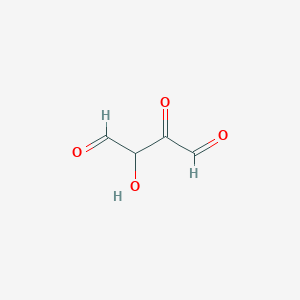
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
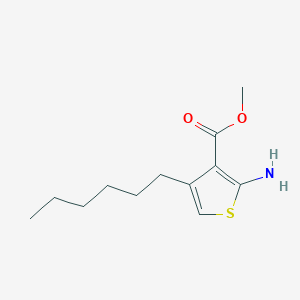
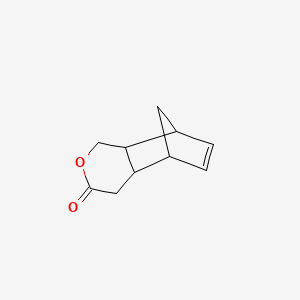
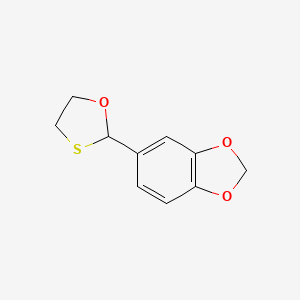

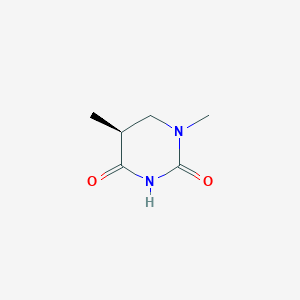
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
